molecular formula C14H15NO2 B180475 Benzyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 140927-07-7

Benzyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate

Cat. No.: B180475
CAS No.: 140927-07-7
M. Wt: 229.27 g/mol
InChI Key: NDKQMNWQGHSZMJ-UHFFFAOYSA-N
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Description

Benzyl 2-azabicyclo[221]hept-5-ene-2-carboxylate is a bicyclic compound that features a benzyl group attached to a nitrogen-containing bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves the reaction of benzylamine with a suitable bicyclic precursor. One common method involves the use of (±)-methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate, which is treated with benzyl chloride under basic conditions to yield the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Epoxides: Formed from oxidation reactions.

    Reduced Bicyclic Compounds: Formed from reduction reactions.

    Substituted Bicyclic Compounds: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Benzyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of the target molecules. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate is unique due to its benzyl group, which imparts distinct chemical properties and reactivity compared to other similar bicyclic compounds. This uniqueness makes it valuable for specific applications where the benzyl group plays a crucial role in the compound’s activity and interactions.

Properties

IUPAC Name

benzyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c16-14(15-9-12-6-7-13(15)8-12)17-10-11-4-2-1-3-5-11/h1-7,12-13H,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKQMNWQGHSZMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1C=C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90576623
Record name Benzyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140927-07-7
Record name Benzyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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